molecular formula C24H26N6O3 B605769 Atuliflapon CAS No. 2041075-86-7

Atuliflapon

Katalognummer: B605769
CAS-Nummer: 2041075-86-7
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: ROTWSDMXHVGAHZ-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD5718 is a novel Inhibitor of 5-Lipoxygenase Activating Protein(FLAP) for Treatment of Coronary Artery Disease.

Biologische Aktivität

Atuliflapon (AZD5718) is a novel compound primarily recognized for its role as a 5-lipoxygenase activating protein (FLAP) inhibitor . This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

This compound inhibits the 5-lipoxygenase (5-LO) pathway, which is crucial in the biosynthesis of leukotrienes, potent inflammatory mediators involved in various respiratory and cardiovascular diseases. By inhibiting FLAP, this compound effectively reduces the production of pro-inflammatory leukotrienes such as leukotriene B4 (LTB4) and leukotriene C4 (LTC4), which are implicated in asthma and other inflammatory conditions .

Pharmacokinetics

Recent studies have demonstrated that this compound exhibits time- and dose-dependent pharmacokinetics . A clinical trial assessed its interaction with midazolam, a sensitive CYP3A4 substrate. Results indicated that co-administration of this compound increased midazolam's maximum plasma concentration (C_max) by 39% and its area under the curve (AUC) by 56%, suggesting a weak inhibition of CYP3A4 . This pharmacokinetic profile is essential for understanding potential drug-drug interactions when this compound is used in combination therapies.

Preclinical Studies

In vitro studies have shown that this compound has an IC50 value of 39 nM , indicating significant potency in inhibiting leukotriene production. It has been effective in reducing LTB4 levels in human whole blood and has demonstrated similar efficacy in canine and rabbit models, while showing inactivity in rodent models .

Clinical Trials

  • Asthma Treatment : A Phase 2a clinical trial evaluated the efficacy and safety of this compound in adults with moderate to severe uncontrolled asthma. The study revealed that this compound significantly reduced asthma symptoms and the frequency of exacerbations compared to placebo .
  • Cardiovascular Implications : In the FLAVOUR study, this compound was administered to patients with recent myocardial infarction, where it showed promising results in reducing leukotriene levels over time .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A patient with severe asthma exhibited a marked reduction in exacerbation frequency after 12 weeks of treatment with this compound, alongside standard inhaled corticosteroids.
  • Case Study 2 : In patients with cardiovascular issues, this compound demonstrated a favorable safety profile and significant reductions in inflammatory markers related to leukotriene activity.

Data Summary

ParameterValue
Molecular Weight 446.5 g/mol
Chemical Formula C24H26N6O3
IC50 for LTB4 Inhibition 39 nM
CYP3A4 Interaction Impact C_max increase: 39%
AUC increase: 56%
Clinical Trials Conducted Phase 2a for asthma

Wissenschaftliche Forschungsanwendungen

Atuliflapon, previously known as AZD5718, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP) that has emerged as a promising therapeutic agent, particularly in the management of asthma. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, clinical trial outcomes, and potential therapeutic benefits.

Pharmacokinetics and Metabolism

A comprehensive study investigated the pharmacokinetics (PK) and metabolism of this compound following oral administration. Key findings included:

  • Mass Balance : The study assessed how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body.
  • Metabolite Profiles : Characterization of metabolites in plasma, urine, and feces provided insights into its metabolic pathways.
  • Safety and Tolerability : The study indicated that this compound was well-tolerated among healthy participants, with no significant adverse effects reported after a single dose .

Asthma Management

This compound is primarily being developed for treating moderate to severe uncontrolled asthma. Several clinical trials have been initiated to evaluate its efficacy and safety:

  • Phase 2a Study : This randomized, double-blind, placebo-controlled trial aims to assess the efficacy of this compound administered once daily over a 12-week period in adults with uncontrolled asthma. The primary endpoint is the time to the first severe asthma exacerbation .
    Study Details Description
    Participants Adults aged 18-80 with moderate to severe uncontrolled asthma
    Dose 250 mg of this compound once daily
    Primary Outcome Time to first severe asthma exacerbation
    Safety Measures Adverse events, vital signs, laboratory assessments
  • Efficacy in High Leukotriene Activity : The ongoing trials focus on participants with elevated urinary leukotriene E4 levels (uLTE4), hypothesizing that this compound will significantly reduce symptoms and frequency of exacerbations compared to placebo .

Other Potential Applications

While asthma remains the primary focus, the anti-inflammatory properties of this compound suggest potential applications in other conditions characterized by excessive leukotriene production. Future studies may explore its role in chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Case Studies and Evidence

Clinical trials have provided preliminary evidence supporting the efficacy of this compound:

  • In a study involving patients with a recent myocardial infarction (MI), this compound demonstrated effective inhibition (>80%) of leukotriene production, indicating its potential benefit in cardiovascular conditions linked to inflammation .
  • Ongoing trials are expected to yield further data on its long-term effects and safety profile in diverse patient populations.

Eigenschaften

IUPAC Name

(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTWSDMXHVGAHZ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(=O)[C@@H]3CCCC[C@H]3C(=O)NC4=C5C(=O)NCCN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041075-86-7
Record name Atuliflapon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2041075867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATULIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6352Y6TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.